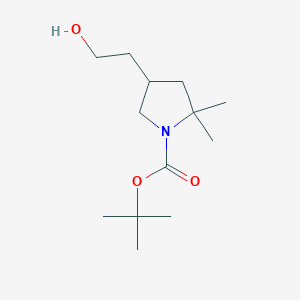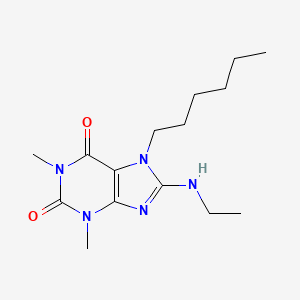
Isoquinolin-1-yl(phenyl)methyl furan-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoquinolin-1-yl(phenyl)methyl furan-2-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features an isoquinoline moiety, a phenyl group, and a furan-2-carboxylate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinolin-1-yl(phenyl)methyl furan-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of isoquinoline derivatives with phenylmethyl halides, followed by esterification with furan-2-carboxylic acid. The reaction conditions often require the use of catalysts such as palladium or copper, and solvents like tetrahydrofuran or dimethylformamide. The reaction temperature is usually maintained between 60-100°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates, is crucial. Additionally, purification techniques like recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
Isoquinolin-1-yl(phenyl)methyl furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the isoquinoline or phenyl rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in dry ether at low temperatures.
Substitution: Halogenated solvents like dichloromethane with nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of isoquinolin-1-yl(phenyl)methyl furan-2-carboxylic acid.
Reduction: Formation of isoquinolin-1-yl(phenyl)methyl furan-2-methanol.
Substitution: Formation of various substituted isoquinoline derivatives.
Aplicaciones Científicas De Investigación
Isoquinolin-1-yl(phenyl)methyl furan-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of Isoquinolin-1-yl(phenyl)methyl furan-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The isoquinoline moiety is known to interact with DNA and proteins, potentially disrupting cellular processes and exhibiting cytotoxic effects.
Comparación Con Compuestos Similares
Similar Compounds
Isoquinolin-1-yl(phenyl)methyl furan-3-carboxylate: Similar structure but with a different position of the carboxylate group.
Isoquinolin-1-yl(phenyl)methyl thiophene-2-carboxylate: Contains a thiophene ring instead of a furan ring.
Isoquinolin-1-yl(phenyl)methyl pyrrole-2-carboxylate: Features a pyrrole ring in place of the furan ring.
Uniqueness
Isoquinolin-1-yl(phenyl)methyl furan-2-carboxylate is unique due to its specific combination of isoquinoline, phenyl, and furan moieties, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
[isoquinolin-1-yl(phenyl)methyl] furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO3/c23-21(18-11-6-14-24-18)25-20(16-8-2-1-3-9-16)19-17-10-5-4-7-15(17)12-13-22-19/h1-14,20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDKUCYDTACUCQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=NC=CC3=CC=CC=C32)OC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-benzyl-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2688991.png)








![2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B2689005.png)
![2-Chloro-1-[4-(naphthalene-2-sulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2689007.png)
